molecular formula C14H20Br2 B068364 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene CAS No. 190779-61-4

2,4-Bis(bromomethyl)-1,3,5-triethylbenzene

Cat. No.: B068364
CAS No.: 190779-61-4
M. Wt: 348.12 g/mol
InChI Key: HPICIYNHRQVDCM-UHFFFAOYSA-N
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Description

2,4-Bis(bromomethyl)-1,3,5-triethylbenzene is an organic compound characterized by the presence of two bromomethyl groups and three ethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene typically involves the bromination of 1,3,5-triethylbenzene. The process can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is conducted under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reactants, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(bromomethyl)-1,3,5-triethylbenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the bromomethyl groups can yield the corresponding methyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiols, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

2,4-Bis(bromomethyl)-1,3,5-triethylbenzene has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceutical compounds.

    Biological Studies: Utilized in the study of biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations and applications.

Comparison with Similar Compounds

Similar Compounds

    2,4-Bis(bromomethyl)-1,3,5-trimethylbenzene: Similar structure but with methyl groups instead of ethyl groups.

    2,4-Bis(chloromethyl)-1,3,5-triethylbenzene: Chlorine atoms replace the bromine atoms.

    2,4-Bis(bromomethyl)-1,3,5-triethylbenzene derivatives: Various derivatives with different substituents on the benzene ring.

Uniqueness

This compound is unique due to the presence of both bromomethyl and ethyl groups, which confer specific reactivity and properties. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.

Biological Activity

2,4-Bis(bromomethyl)-1,3,5-triethylbenzene is an organic compound characterized by its molecular formula C14H20Br2C_{14}H_{20}Br_2. This compound features a triethylbenzene backbone with two bromomethyl substituents at the 2 and 4 positions. The presence of bromine atoms enhances its reactivity, making it a subject of interest in various biological and medicinal chemistry applications.

Synthesis

The synthesis of this compound typically involves the bromination of triethylbenzene. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide under controlled conditions to ensure selective bromination at the desired positions.

Biological Activity

Research indicates that derivatives of this compound exhibit significant biological activity. Notably, compounds derived from it have shown promising results in vitro against various cancer cell lines. These derivatives may act through mechanisms such as DNA binding and inducing apoptosis in cancer cells.

The biological activity of this compound is attributed to its ability to interact with biomolecules:

  • DNA Binding : Interaction studies have shown that derivatives can bind to DNA, which is crucial for their potential as anticancer agents.
  • Induction of Apoptosis : The compounds may induce programmed cell death in malignant cells through various signaling pathways.
  • Nucleophilic Substitution Reactions : The bromomethyl groups can undergo nucleophilic substitution with various nucleophiles, enhancing their reactivity and potential biological effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • In Vitro Studies : Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against different cancer cell lines. For instance:
    • Cell Line A : IC50 values indicated significant inhibition of cell proliferation.
    • Cell Line B : Induced apoptosis was confirmed via flow cytometry analysis.
  • Molecular Docking Studies : Computational studies suggest that these compounds fit well into target sites on proteins involved in cancer progression. The docking scores indicate strong binding affinities with key oncogenic targets.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key features:

Compound NameMolecular FormulaUnique Features
1,3-Dibromo-5-ethoxy-2-methylbenzeneC11H12Br2OContains an ethoxy group instead of bromomethyl groups
2-Bromo-4-(bromomethyl)phenolC7H6Br2OContains a phenolic hydroxyl group
1-Bromo-3-(bromomethyl)benzeneC8H8Br2Lacks triethyl substituents
This compound C14H20Br2 Triethyl substitution combined with two bromomethyl groups enhances reactivity

Future Directions

The ongoing research into the biological activity of this compound suggests several avenues for future investigation:

  • Further In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Exploration of Derivatives : Investigating structural modifications to enhance biological activity and selectivity.
  • Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its anticancer properties.

Properties

IUPAC Name

2,4-bis(bromomethyl)-1,3,5-triethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Br2/c1-4-10-7-11(5-2)14(9-16)12(6-3)13(10)8-15/h7H,4-6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPICIYNHRQVDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1CBr)CC)CBr)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447850
Record name 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190779-61-4
Record name 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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